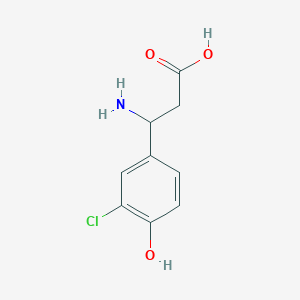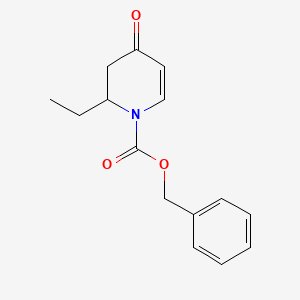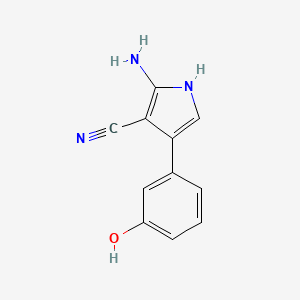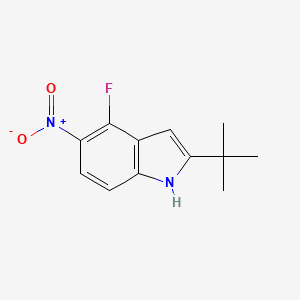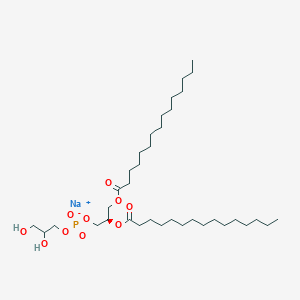
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular formula of this compound is C42H80NaO10P . It has an average mass of 799.042 Da and a monoisotopic mass of 798.538696 Da .Aplicaciones Científicas De Investigación
Nucleating Agents in Polymer Processing
Research has demonstrated the use of sodium phosphate derivatives as nucleating agents in the processing of polymers like isotactic polypropylene (iPP). These compounds facilitate the crystallization process, improving the polymer's mechanical properties and processing efficiency (Yoshimoto et al., 2001). Another study on organic phosphates, including sodium salt derivatives, highlighted their effectiveness in enhancing the crystallization rate and stiffness of polypropylene homopolymer and ethylene–propylene copolymer (Zhang et al., 2003).
Surfactant and Micellar Systems
Sodium bis(2-ethylhexyl)phosphate (NaDEHP) and related compounds have been studied for their surfactant properties. These substances can form micellar systems and have been investigated for applications in environmental remediation, such as the biodegradation of pollutants in non-aqueous media. For example, a study on laccase hosted in reverse micelles suggested the potential for bioremediation of Bisphenol A, indicating how surfactant systems can enhance the biodegradability of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).
Corrosion Inhibition
Research into sodium phosphate compounds also extends to their use as corrosion inhibitors. For example, a novel cerium phosphate-based inhibitor for magnesium alloy protection shows how sodium phosphate derivatives can contribute to corrosion protection strategies (Calado et al., 2020). This is particularly relevant in enhancing the durability and lifespan of metals in various industrial applications.
Photoluminescence and Optoelectronic Applications
Studies on sodium phosphate glasses doped with dysprosium (Dy3+) ions have explored their suitability for optoelectronic devices and white light-emitting diodes (wLEDs), based on their photoluminescence properties (George et al., 2019). These materials could offer new opportunities for the development of energy-efficient lighting solutions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate involves the reaction of 2,3-dihydroxypropyl phosphate with pentadecanoyl chloride in the presence of a base to form 2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate. The resulting compound is then treated with sodium hydroxide to form the final product, Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate.", "Starting Materials": [ "2,3-dihydroxypropyl phosphate", "Pentadecanoyl chloride", "Base (e.g. triethylamine)", "Sodium hydroxide" ], "Reaction": [ "Step 1: 2,3-dihydroxypropyl phosphate is reacted with pentadecanoyl chloride in the presence of a base (e.g. triethylamine) to form 2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate.", "Step 2: The resulting compound from step 1 is treated with sodium hydroxide to form Sodium (2R)-2,3-bis(pentadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate." ] } | |
Número CAS |
322647-32-5 |
Fórmula molecular |
C36H71NaO10P |
Peso molecular |
717.9 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(pentadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C36H71O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(39)43-31-34(32-45-47(41,42)44-30-33(38)29-37)46-36(40)28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-38H,3-32H2,1-2H3,(H,41,42);/t33?,34-;/m1./s1 |
Clave InChI |
FDCPCTFYMORYNZ-XWYVMIOLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |
SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine](/img/structure/B1504296.png)
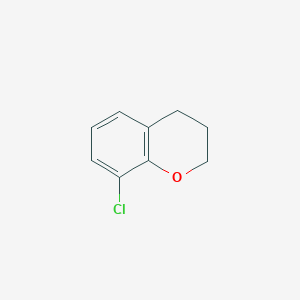

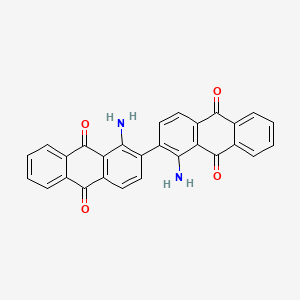

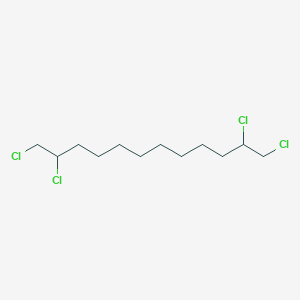

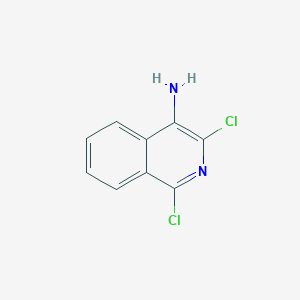
![3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1504305.png)
